Cas no 1235056-80-0 (N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide)

N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide
- N-tert-butyl-4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxamide
- 4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- VU0631160-1
- N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide
- 1235056-80-0
- F5033-2615
- AKOS024491943
-
- インチ: 1S/C22H29N3O2/c1-22(2,3)24-21(27)25-13-11-16(12-14-25)15-23-20(26)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,16H,11-15H2,1-3H3,(H,23,26)(H,24,27)
- InChIKey: OXLWIVILOHCAAX-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC(C)(C)C)=O)CCC(CNC(C2=C3C(C=CC=C3)=CC=C2)=O)CC1
計算された属性
- せいみつぶんしりょう: 367.22597718g/mol
- どういたいしつりょう: 367.22597718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 61.4Ų
N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-2615-4mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-10μmol |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-1mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-20mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-2mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-30mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-100mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-5μmol |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-3mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-2615-75mg |
N-tert-butyl-4-{[(naphthalen-1-yl)formamido]methyl}piperidine-1-carboxamide |
1235056-80-0 | 75mg |
$208.0 | 2023-09-10 |
N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamideに関する追加情報
Professional Introduction to N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide (CAS No. 1235056-80-0)
N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide, with the CAS number 1235056-80-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The unique structural features of this molecule, particularly its piperidine core and the presence of a naphthalen-1-yl substituent, contribute to its potential therapeutic applications.
The< strong>N-tert-butyl group in the molecular structure plays a crucial role in modulating the pharmacokinetic properties of the compound. This group enhances the lipophilicity of the molecule, which is often essential for achieving optimal bioavailability and tissue distribution. Additionally, the< strong>formamidomethyl moiety serves as a key pharmacophore, interacting with biological targets in a manner that can elicit desired pharmacological effects. The combination of these structural elements makes N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide a versatile scaffold for further derivatization and optimization.
Recent advancements in medicinal chemistry have highlighted the importance of understanding the relationship between molecular structure and biological activity. In this context, N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide has been extensively studied for its potential role in modulating various biological pathways. For instance, studies have suggested that this compound may interact with enzymes and receptors involved in pain signaling, inflammation, and neurodegeneration. These findings are particularly intriguing given the growing demand for novel therapeutic agents that can address complex diseases with high efficacy and minimal side effects.
The< strong>naphthalen-1-yl substituent in the molecule is another critical feature that contributes to its biological activity. This aromatic ring system is known to enhance binding affinity and selectivity when interacting with biological targets. Moreover, the presence of a formamidomethyl group at the position adjacent to the naphthalenyl ring introduces additional functionalization possibilities, allowing for further chemical modifications to fine-tune the pharmacological properties of the compound. These structural features make N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide a valuable candidate for developing new drugs targeting various therapeutic areas.
In vitro studies have demonstrated that N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide exhibits significant activity against several disease-relevant targets. For example, preliminary research has shown that this compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain pathways. Additionally, it has been observed to interact with receptors such as opioid receptors, suggesting potential applications in pain management and analgesia. These findings underscore the compound's potential as a lead molecule for drug development.
The pharmacokinetic profile of N-tert-butyl-4-{(naphthalen-1-y l)formamidomethyl}piperidine -1-carboxamide is another area of interest. Due to its lipophilic nature, this compound is expected to exhibit good oral bioavailability and efficient penetration across biological membranes. These properties are crucial for ensuring that the drug reaches its target site in sufficient concentrations to elicit a therapeutic response. Furthermore, studies have indicated that this compound has a favorable metabolic stability, which reduces the likelihood of rapid degradation in vivo and enhances its overall efficacy.
Recent research has also explored the synthetic pathways for preparing N -tert-butyl -4-{(naphthalen -1 - yl )formam idom eth yl }pip eridine - 1 - carbox am ide . The synthesis involves multiple steps, including functional group transformations and protection-deprotection strategies, to achieve the desired molecular architecture. Advances in synthetic methodologies have enabled researchers to optimize these processes, resulting in higher yields and improved purity of the final product. These advancements are crucial for facilitating further research and development efforts aimed at harnessing the full potential of this compound.
The future prospects for N -tert -but yl -4-{(naphthalen - 1 - yl )form am id om eth yl }pip eridine - 1 - carbox am ide are promising , with ongoing studies focusing on its mechanism of action and potential therapeutic applications . Researchers are exploring various avenues to enhance its efficacy and safety profiles , including structural modifications , formulation development , and preclinical testing . The insights gained from these studies will be instrumental in guiding future drug development efforts aimed at translating this promising compound into clinical use.
In conclusion , N -tert -but yl -4-{(naphthalen - 1 - yl )form am id om eth yl }pip eridine - 1 - carbox am ide (CAS No . 1235056 -80 -0 ) is a highly interesting compound with significant potential in pharmaceutical research . Its unique structural features , combined with promising biological activities , make it an attractive candidate for further development . As research continues to uncover new insights into its pharmacological properties , this compound is poised to play a vital role in addressing some of today's most pressing medical challenges . p>
1235056-80-0 (N-tert-butyl-4-{(naphthalen-1-yl)formamidomethyl}piperidine-1-carboxamide) 関連製品
- 2228515-94-2(3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine)
- 439111-26-9(5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione)
- 2648932-20-9((2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 1261774-06-4(3-Nitro-2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 2228575-79-7(3-(4-bromo-3-methoxyphenoxy)propan-1-amine)
- 851803-48-0(1-(2-chloro-6-fluorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole)
- 2091136-83-1(Cyclobutanecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester)
- 2171437-98-0(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)
- 2137707-11-8(1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea)
- 1306603-69-9(2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid)




